4-Chloro-7-hydroxyquinazoline
Overview
Description
4-Chloro-7-hydroxyquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-7-hydroxyquinazoline can be synthesized through several methods. One common approach involves the halogenation of 4-hydroxyquinazoline using phosphoryl, thionyl, or carbonyl halides . The reaction typically requires a catalytically effective amount of the halide and is carried out under controlled conditions to ensure the selective formation of the chloro derivative.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-hydroxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines, quinazolinones, and other heterocyclic compounds with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Chloro-7-hydroxyquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In cancer cells, it may induce apoptosis by disrupting mitochondrial membrane potential and generating reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinazoline: Lacks the chloro group but shares similar biological activities.
4-Chloroquinazoline: Lacks the hydroxy group but is also studied for its medicinal properties.
7-Hydroxyquinazoline: Similar structure but without the chloro substitution.
Uniqueness
4-Chloro-7-hydroxyquinazoline is unique due to the presence of both chloro and hydroxy functional groups, which confer distinct reactivity and biological activity.
Biological Activity
4-Chloro-7-hydroxyquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer research and enzyme inhibition. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.
This compound belongs to the quinazoline family, characterized by a chloro group at the 4-position and a hydroxy group at the 7-position. Its molecular formula is , with a molar mass of approximately 179.60 g/mol. The presence of both electron-withdrawing and electron-donating groups influences its reactivity and biological activity, making it a versatile compound in synthetic and medicinal chemistry.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites or allosteric sites, preventing substrate access and catalysis. This inhibition is crucial for modulating metabolic pathways in cells.
- Induction of Apoptosis : In cancer cells, it may induce apoptosis through mechanisms such as disrupting mitochondrial membrane potential and generating reactive oxygen species (ROS). This process is critical for the selective targeting of cancerous cells while sparing normal cells .
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound. For instance:
- Cytotoxicity Studies : The compound has shown significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce cell cycle arrest in multiple cancer types .
- Structure-Activity Relationship (SAR) : Research has established consistent SAR data, indicating that modifications to the quinazoline structure can enhance its potency against specific cancer types. For example, derivatives with additional functional groups have exhibited improved anticancer activity .
Enzyme Interaction Studies
This compound has been shown to interact with several enzymes involved in critical cellular processes:
- Oxidoreductases and Transferases : The compound effectively inhibits these enzymes, which are vital for metabolic pathways. Such inhibition can lead to altered cellular metabolism and increased oxidative stress within cancer cells .
Case Studies
Several notable case studies highlight the efficacy of this compound in preclinical models:
Properties
IUPAC Name |
4-chloroquinazolin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-6-2-1-5(12)3-7(6)10-4-11-8/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSISTEIZPHSJSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702300 | |
Record name | 4-Chloroquinazolin-7(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50702300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849345-42-2 | |
Record name | 4-Chloroquinazolin-7(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50702300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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